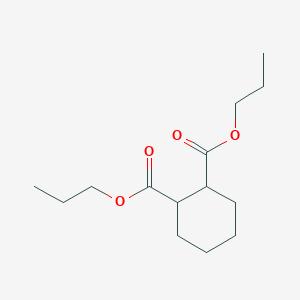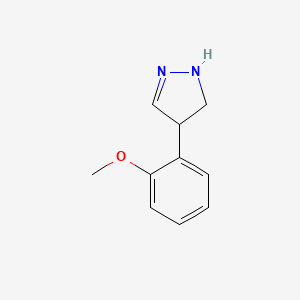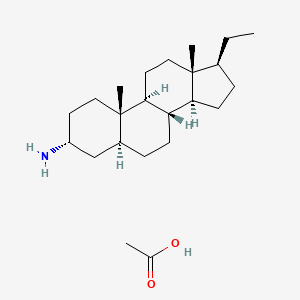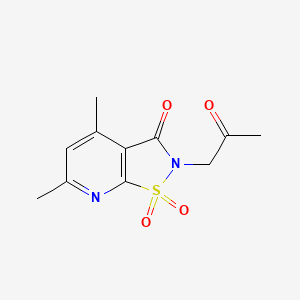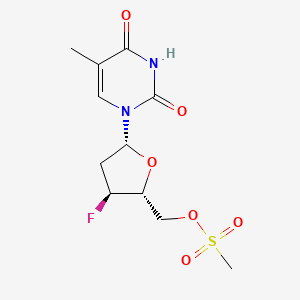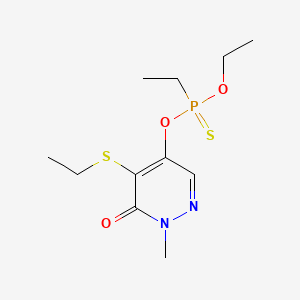![molecular formula C15H11BrN2S B12794014 1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136994-82-6](/img/structure/B12794014.png)
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
准备方法
The synthesis of 1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole typically involves the cyclization of 2-mercaptobenzimidazole with 2-bromobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or polyphosphoric acid, which facilitates the formation of the thiazole ring. The reaction conditions often include heating the mixture to reflux temperatures to ensure complete cyclization .
化学反应分析
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfoxides or sulfones, while substitution reactions yield various substituted derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities.
Medicine: In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent.
作用机制
The mechanism of action of 1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cancer cell receptors can induce apoptosis, contributing to its anticancer activity .
相似化合物的比较
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole can be compared with other similar compounds such as:
Thiazolo[3,2-a]benzimidazoles: These compounds have a similar core structure but differ in the position of the thiazole ring fusion.
Imidazo[2,1-b][1,3]thiazines: These compounds contain an imidazo-thiazine core and are known for their bioactive properties, including antimicrobial and anticancer activities.
Benzothiazoles: These compounds have a simpler structure with a benzene ring fused to a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives with tailored properties.
属性
CAS 编号 |
136994-82-6 |
|---|---|
分子式 |
C15H11BrN2S |
分子量 |
331.2 g/mol |
IUPAC 名称 |
1-(2-bromophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11BrN2S/c16-11-6-2-1-5-10(11)15-18-13-8-4-3-7-12(13)17-14(18)9-19-15/h1-8,15H,9H2 |
InChI 键 |
CTFKPXQJNIZGEL-UHFFFAOYSA-N |
规范 SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


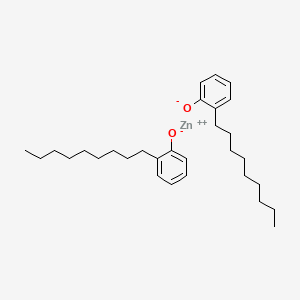
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)

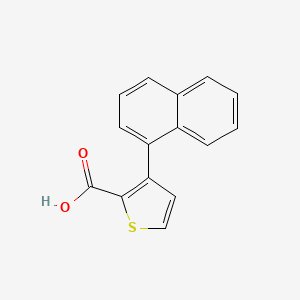
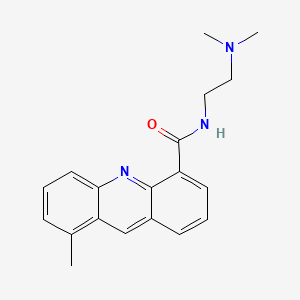
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)
